
(2S)-4-ethoxybutan-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-ethoxybutan-2-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethoxy group attached to a butanamine backbone. This compound is often used in various chemical reactions and has applications in different scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-ethoxybutan-2-amine hydrochloride typically involves the reaction of (2S)-4-ethoxybutan-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:
Starting Material: (2S)-4-ethoxybutan-2-amine
Reagent: Hydrochloric acid (HCl)
Reaction Conditions: The reaction is usually performed at room temperature with stirring to ensure complete dissolution of the amine in the acid solution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and mixing.
Purification: The crude product is purified using techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.
化学反応の分析
Types of Reactions
(2S)-4-ethoxybutan-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or ethers.
科学的研究の応用
(2S)-4-ethoxybutan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (2S)-4-ethoxybutan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.
Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.
類似化合物との比較
Similar Compounds
- (2S)-4-methoxybutan-2-amine hydrochloride
- (2S)-4-propoxybutan-2-amine hydrochloride
- (2S)-4-butoxybutan-2-amine hydrochloride
Uniqueness
(2S)-4-ethoxybutan-2-amine hydrochloride is unique due to its specific ethoxy group, which imparts distinct chemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
特性
分子式 |
C6H16ClNO |
|---|---|
分子量 |
153.65 g/mol |
IUPAC名 |
(2S)-4-ethoxybutan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-3-8-5-4-6(2)7;/h6H,3-5,7H2,1-2H3;1H/t6-;/m0./s1 |
InChIキー |
JNQLUXYQASVKFN-RGMNGODLSA-N |
異性体SMILES |
CCOCC[C@H](C)N.Cl |
正規SMILES |
CCOCCC(C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


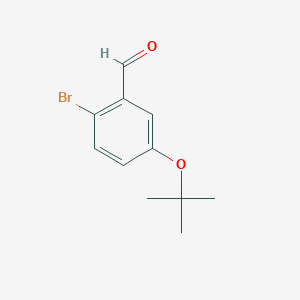
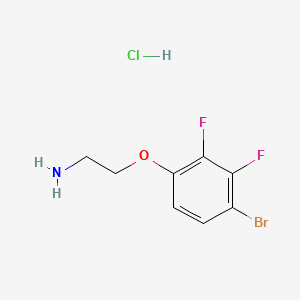
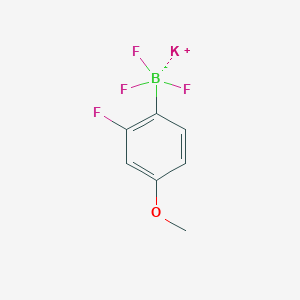
![Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate](/img/structure/B13471309.png)
![5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole](/img/structure/B13471317.png)
![4-[Bis(2-chloroethyl)amino]phenolhydrochloride](/img/structure/B13471320.png)
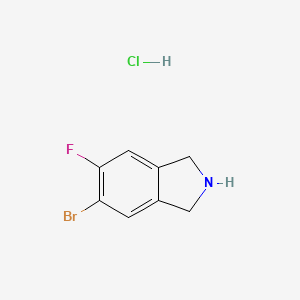
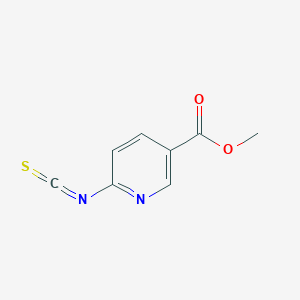
![2-amino-1-{1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl}ethan-1-one dihydrochloride](/img/structure/B13471337.png)
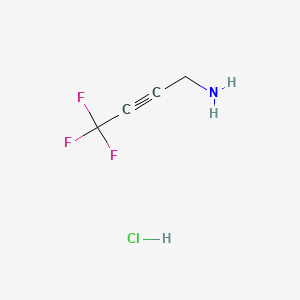
![1-{[4-(Dihydroxyboranyl)phenyl]methyl}guanidine; 2,2,2-trifluoroacetic acid](/img/structure/B13471350.png)
![3-Amino-6-methylfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13471354.png)
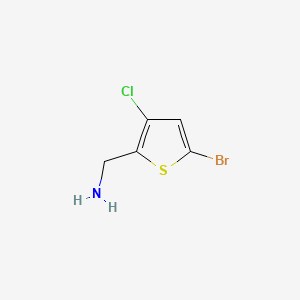
![[2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B13471367.png)
